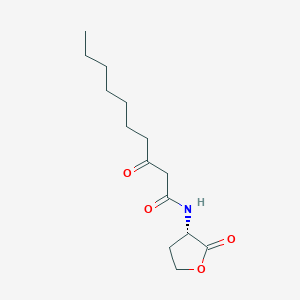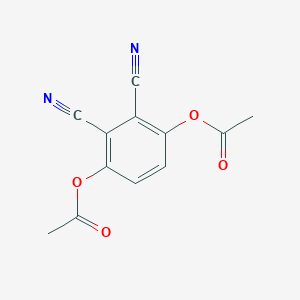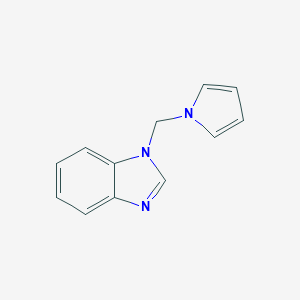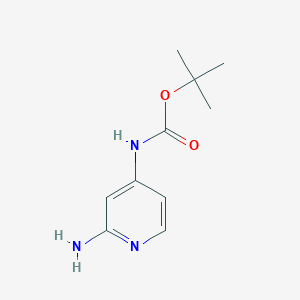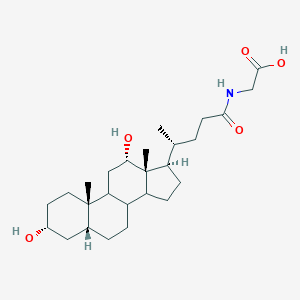
グリコデオキシコール酸
概要
説明
グリコデオキシコール酸は、デオキシコール酸とグリシンが結合して生じる胆汁酸です。これは胆汁の重要な成分であり、小腸における脂肪の消化と吸収に重要な役割を果たします。 グリコデオキシコール酸は、吸収のために脂肪を可溶化させる界面活性剤として作用し、その過程で自体も吸収されます .
製造方法
合成経路と反応条件
グリコデオキシコール酸は、デオキシコール酸とグリシンを結合させることにより合成することができます。この反応は通常、デオキシコール酸のカルボキシル基を活性化し、続いて穏やかな条件下でグリシンと反応させることを伴います。 このプロセスには、アミド結合の形成を促進するためにカルボジイミドなどのカップリング剤を使用することが含まれる場合があります .
工業的製造方法
工業的な設定では、グリコデオキシコール酸は同様の結合プロセスによって製造されますが、より大規模に行われます。製造には、胆汁からデオキシコール酸を抽出し、続いてグリシンと化学的に結合させることが含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
科学的研究の応用
Glycodeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the metabolism and function of bile acids in biological systems.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gastrointestinal disorders.
Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent .
作用機序
グリコデオキシコール酸は、小腸での吸収のために脂肪を可溶化させる界面活性剤として作用することにより、その効果を発揮します。それは、脂質、グルコース、エネルギー代謝に役割を果たす、タケダGタンパク質共役受容体5とファルネソイドX受容体などの特定の受容体を活性化します。 これらの受容体は、胆汁酸の合成と代謝を調節する内分泌作用を持つ線維芽細胞増殖因子19の産生を促進します .
類似化合物の比較
類似化合物
デオキシコール酸: グリコデオキシコール酸が由来する親化合物です。
グリコケノデオキシコール酸: グリシンと結合した別の胆汁酸ですが、ケノデオキシコール酸から誘導されます。
グリコールソデオキシコール酸: グリシンと結合した胆汁酸で、ウルソデオキシコール酸から誘導されます .
独自性
グリコデオキシコール酸は、グリシンとの特異的な結合と、脂肪の代謝と吸収における役割によってユニークです。 特定の受容体を活性化し、代謝経路を調節する能力は、他の胆汁酸とは異なります .
生化学分析
Biochemical Properties
Glycodeoxycholic acid is involved in various biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis .
Cellular Effects
Glycodeoxycholic acid has significant effects on various types of cells and cellular processes. For instance, it can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of glycodeoxycholic acid involves its interaction with various biomolecules. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy, which suggests that it may interact with cellular structures and enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In a study, glycodeoxycholic acid was administered orally at 10 mg/kg/day over 30 days in healthy lean men. The study found that glycodeoxycholic acid increased postprandial total bile acid and FGF19 concentrations while suppressing those of the primary bile acids chenodeoxycholic acid and cholic acid .
Dosage Effects in Animal Models
In an experimental macaque model, glycodeoxycholic acid injections were administered in an escalating manner at specific time points . The study found that glycodeoxycholic acid had significant effects on the animals, suggesting that the effects of the product vary with different dosages.
Metabolic Pathways
Glycodeoxycholic acid is involved in the metabolic pathway of bile acid synthesis. It is formed in the liver by conjugation of deoxycholate with glycine . It plays a vital role in the control of lipid, glucose, and energy metabolism by activating Takeda G protein-coupled receptor 5 and Farnesoid X receptor .
Transport and Distribution
Glycodeoxycholic acid is transported and distributed within cells and tissues as part of its role in the digestion and absorption of dietary fats. It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Subcellular Localization
The subcellular localization of glycodeoxycholic acid is primarily in the liver where it is synthesized. It is then transported to the gallbladder and released into the intestines during digestion . Its activity and function are closely tied to its localization within these specific compartments and organelles.
準備方法
Synthetic Routes and Reaction Conditions
Glycodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under mild conditions. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, glycodeoxycholic acid is produced through a similar conjugation process, but on a larger scale. The production involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with glycine. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
反応の種類
グリコデオキシコール酸は、次のようなさまざまな化学反応を起こします。
酸化: 異なる胆汁酸誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、そのヒドロキシル基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、機能基が修飾されたさまざまな胆汁酸誘導体が含まれており、異なる生物活性と特性を持つ可能性があります .
科学研究の応用
グリコデオキシコール酸は、次のようないくつかの科学研究の応用を持っています。
化学: 胆汁酸の化学と反応を研究するためのモデル化合物として使用されます。
生物学: 生物系における胆汁酸の代謝と機能の研究に役割を果たします。
医学: 肝臓病、コレステロール代謝、消化器疾患に関する研究に使用されます。
産業: 医薬品の製剤や生化学試薬として使用されています .
類似化合物との比較
Similar Compounds
Deoxycholic acid: The parent compound from which glycodeoxycholic acid is derived.
Glycochenodeoxycholic acid: Another bile acid conjugated with glycine, but derived from chenodeoxycholic acid.
Glycoursodeoxycholic acid: A bile acid conjugated with glycine, derived from ursodeoxycholic acid .
Uniqueness
Glycodeoxycholic acid is unique due to its specific conjugation with glycine and its role in the metabolism and absorption of fats. Its ability to activate specific receptors and regulate metabolic pathways distinguishes it from other bile acids .
特性
CAS番号 |
360-65-6 |
|---|---|
分子式 |
C26H43NO5 |
分子量 |
449.6 g/mol |
IUPAC名 |
2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15?,16?,17?,18?,19?,20?,21?,22?,25-,26+/m0/s1 |
InChIキー |
WVULKSPCQVQLCU-KGKQKDBXSA-N |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
異性体SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
外観 |
Powder |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
溶解性 |
0.0027 mg/mL |
同義語 |
Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research papers primarily focus on the physiological and metabolic aspects of GCDCA. Addressing aspects like SHE regulations, comprehensive PK/PD profiling, detailed toxicological studies, and other related areas necessitates further research and analysis.
- Gastroenterology: Understanding GCDCA's role in digestion and its impact on gut health. [, , , ]
- Endocrinology: Investigating the relationship between GCDCA, glucose metabolism, and conditions like gestational diabetes mellitus. []
- Pharmacology: Exploring GCDCA as a potential biomarker for drug interactions involving hepatic transporters. [, ]
- Microbiology: Examining the interplay between GCDCA and the gut microbiota, and its implications for host health. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


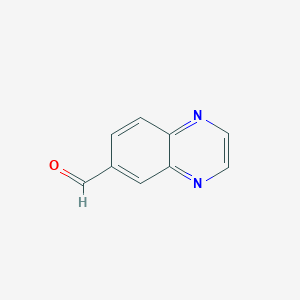
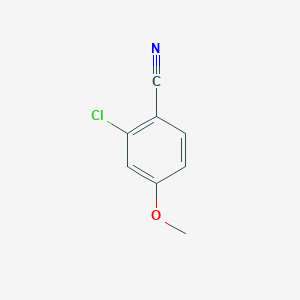

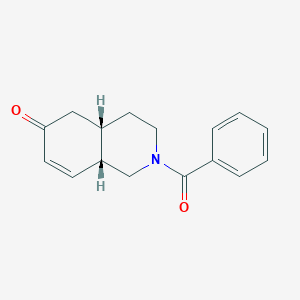
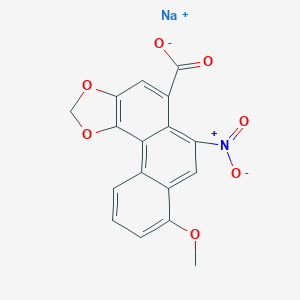
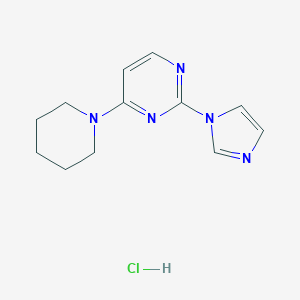
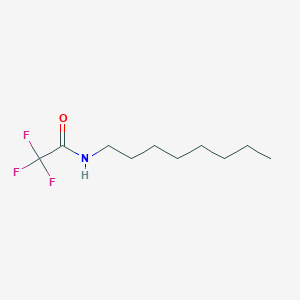
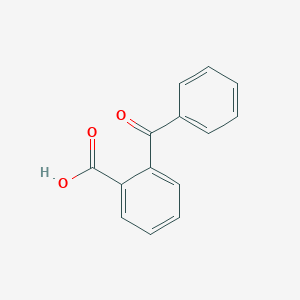
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
